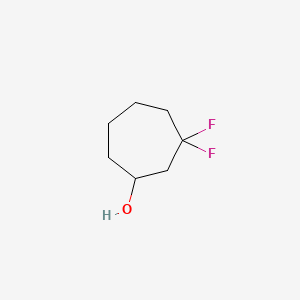
3,3-Difluorocycloheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocycloheptan-1-ol typically involves the introduction of fluorine atoms into a cycloheptane ring. One common method is the fluorination of cycloheptanone derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Difluorocycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cycloheptane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,3-difluorocycloheptanone, while reduction may produce 3,3-difluorocycloheptane .
Wissenschaftliche Forschungsanwendungen
3,3-Difluorocycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as increased stability and reactivity
Wirkmechanismus
The mechanism of action of 3,3-Difluorocycloheptan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its binding affinity and reactivity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
3,3-Difluorocyclopropane: A smaller ring structure with similar fluorine substitution.
3,3-Difluorocyclohexane: A six-membered ring with fluorine atoms at the same positions.
3,3-Difluoro-1,2-diarylcyclopropenes: Compounds with a cyclopropene ring and similar fluorine substitution
Uniqueness: 3,3-Difluorocycloheptan-1-ol is unique due to its seven-membered ring structure, which provides different steric and electronic properties compared to smaller ring systems.
Eigenschaften
Molekularformel |
C7H12F2O |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
3,3-difluorocycloheptan-1-ol |
InChI |
InChI=1S/C7H12F2O/c8-7(9)4-2-1-3-6(10)5-7/h6,10H,1-5H2 |
InChI-Schlüssel |
SUHKMUVLLMDOLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC(C1)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















